3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperazine, benzyl, dimethylamino, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.
Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Synthesis of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrrolidine-2,5-dione core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethylamino groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: Interaction with neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction Modulation: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the dimethylamino group.
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione: Lacks the piperazine and benzyl groups.
3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione: Lacks the dimethylamino and phenyl groups.
Uniqueness
The unique combination of functional groups in 3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-24(2)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWCPFGSZGHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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